An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid
An In-depth Technical Guide to the Chemical Properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents. Within this esteemed class of heterocyclic compounds, 6-Ethyl-2-methylquinoline-3-carboxylic acid represents a molecule of significant interest for synthetic chemists and drug discovery scientists. Its substituted quinoline core, featuring an ethyl group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position, offers a unique combination of lipophilicity, steric bulk, and functional handles for further chemical modification. This guide provides a comprehensive overview of the chemical properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid, offering insights into its structure, potential synthesis, reactivity, and applications in the pursuit of novel therapeutics.
Physicochemical and Spectral Properties
While specific experimental data for 6-Ethyl-2-methylquinoline-3-carboxylic acid is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related analogs.
Core Chemical Attributes
The foundational chemical properties of 6-Ethyl-2-methylquinoline-3-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| CAS Number | 92513-36-5 | |
| Physical Form | Solid | |
| Predicted XlogP | 2.9 | [1] |
XlogP is a computed measure of a compound's lipophilicity, which is a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Spectral Analysis (Analog-Based)
Due to the absence of specific spectral data for 6-Ethyl-2-methylquinoline-3-carboxylic acid, the following sections provide representative data from its parent compound, 2-methylquinoline, and related quinoline carboxylic acids. This information serves as a guide for the expected spectral characteristics.
¹H NMR: The proton NMR spectrum of 6-Ethyl-2-methylquinoline-3-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons on the quinoline ring, the ethyl group, the methyl group, and the carboxylic acid proton. Based on data for 2-methylquinoline[2], the aromatic protons would likely appear in the range of 7.0-8.5 ppm. The ethyl group would present as a quartet and a triplet, while the methyl group at the 2-position would be a singlet. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quinoline ring carbons, the ethyl and methyl carbons, and the carboxylic acid carbonyl carbon. Based on data for related quinaldines[3], the aromatic carbons would resonate between 120-160 ppm, with the carbonyl carbon appearing further downfield.
The IR spectrum of 6-Ethyl-2-methylquinoline-3-carboxylic acid would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group should appear around 1700-1725 cm⁻¹. The spectrum would also feature C-H stretching vibrations from the aromatic and aliphatic groups, and C=C and C=N stretching vibrations characteristic of the quinoline ring system. For comparison, the IR spectrum of 2-methoxy-7-methylquinoline-3-carboxylic acid shows a C=O stretch at 1722 cm⁻¹[4].
The mass spectrum of 6-Ethyl-2-methylquinoline-3-carboxylic acid is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂)[5]. Predicted mass-to-charge ratios for various adducts are available in public databases[1].
Synthesis of the Quinoline Core
The synthesis of the 6-Ethyl-2-methylquinoline-3-carboxylic acid core can be approached through several classic named reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Conceptual Synthetic Pathways
Two of the most prominent methods for constructing the quinoline ring system are the Doebner-von Miller reaction and the Friedländer synthesis.
This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst[6][7]. For the synthesis of 6-Ethyl-2-methylquinoline-3-carboxylic acid, 4-ethylaniline would be a suitable starting material.
Figure 2: Conceptual Friedländer Synthesis and subsequent hydrolysis.
Experimental Protocol: A Representative Friedländer Synthesis
-
Reaction Setup: To a solution of the 2-aminoaryl ketone (1 equivalent) in a suitable solvent such as ethanol, add the α-methylene carbonyl compound (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Hydrolysis: If the product is an ester, it can be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a strong base (e.g., NaOH or KOH), followed by acidification.
Chemical Reactivity and Potential Applications
The chemical reactivity of 6-Ethyl-2-methylquinoline-3-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the carboxylic acid, the methyl group at the 2-position, and the ethyl group at the 6-position.
Reactivity of the Quinoline Ring
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Electrophilic Aromatic Substitution: The quinoline ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion of the molecule.[8] The presence of the activating ethyl group at the 6-position would likely direct incoming electrophiles to the 5 and 7-positions.
-
Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if a good leaving group is present.[9]
Reactivity of the Carboxylic Acid
The carboxylic acid group is a versatile functional handle for a variety of chemical transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., with a coupling reagent like HBTU or by conversion to an acyl chloride) followed by reaction with an amine will form an amide.[10]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride.
Reactivity of the Methyl and Ethyl Groups
The methyl group at the 2-position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.[11] Both the methyl and ethyl groups can potentially be functionalized through free-radical reactions.
Potential Applications in Drug Development
Quinoline-3-carboxylic acids are a well-established class of compounds with diverse biological activities. The core structure of 6-Ethyl-2-methylquinoline-3-carboxylic acid makes it a promising scaffold for the development of new therapeutic agents.
-
Antimicrobial Agents: The quinoline core is central to the activity of many antibacterial drugs.
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases.
-
Anti-inflammatory Agents: Certain quinoline carboxylic acids have shown potential as anti-inflammatory agents.
The strategic placement of the ethyl, methyl, and carboxylic acid groups on the quinoline ring of 6-Ethyl-2-methylquinoline-3-carboxylic acid provides a unique template for the design of novel molecules with tailored pharmacological profiles.
Safety Information
6-Ethyl-2-methylquinoline-3-carboxylic acid is classified as a warning-level hazard, primarily causing eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this compound.
| Hazard Information | Details |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H319 (Causes serious eye irritation) |
| Precautionary Statements | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Conclusion
6-Ethyl-2-methylquinoline-3-carboxylic acid is a valuable building block in the field of medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from its structure and the behavior of closely related analogs. The synthetic accessibility of the quinoline core, combined with the versatile functional handles present in the molecule, makes it an attractive starting point for the development of new and improved therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
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